molecular formula C11H13ClN6 B12621308 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917758-25-9

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12621308
CAS No.: 917758-25-9
M. Wt: 264.71 g/mol
InChI Key: MRSAXNNDPDSJJN-UHFFFAOYSA-N
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Description

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is known for its biological activity and presence in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives with formamide or other suitable reagents under high-temperature conditions.

    Piperazine Substitution: The final step involves the substitution of the 4-position with piperazine. .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a kinase inhibitor for cancer treatment.

    Biological Research: The compound is used in the study of cellular signaling pathways and enzyme inhibition.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanism of action of related drugs.

    Industrial Applications: The compound can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts the phosphorylation process, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets include CDK4 and CDK6, which are crucial for cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the piperazine moiety, which enhances its binding affinity and selectivity towards CDKs. This makes it a valuable compound for further development and optimization in medicinal chemistry .

Properties

CAS No.

917758-25-9

Molecular Formula

C11H13ClN6

Molecular Weight

264.71 g/mol

IUPAC Name

6-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H13ClN6/c12-8-2-1-7-9(16-8)10(17-11(13)15-7)18-5-3-14-4-6-18/h1-2,14H,3-6H2,(H2,13,15,17)

InChI Key

MRSAXNNDPDSJJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=NC3=C2N=C(C=C3)Cl)N

Origin of Product

United States

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